molecular formula C8H8FN3O3 B14903844 2-((4-Fluoro-3-nitrophenyl)amino)acetamide

2-((4-Fluoro-3-nitrophenyl)amino)acetamide

Cat. No.: B14903844
M. Wt: 213.17 g/mol
InChI Key: XXEXYIYCLXMVBV-UHFFFAOYSA-N
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Description

2-((4-Fluoro-3-nitrophenyl)amino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an aminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluoro-3-nitrophenyl)amino)acetamide typically involves the reaction of 4-fluoro-3-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluoro-3-nitrophenyl)amino)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and ammonium formate.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Zinc and ammonium formate are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group.

Major Products Formed

    Reduction: The major product formed is 2-((4-Amino-3-nitrophenyl)amino)acetamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Fluoro-3-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to penicillin-binding proteins, leading to the inhibition of cell wall synthesis and subsequent bacterial cell lysis .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: This compound has a similar structure but with a chloro group instead of an amino group.

    N-(4-fluoro-3-nitrophenyl)acetamide: Lacks the aminoacetamide moiety but shares the fluoro and nitro substituents on the phenyl ring.

Uniqueness

2-((4-Fluoro-3-nitrophenyl)amino)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluoro and nitro groups, along with the aminoacetamide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H8FN3O3

Molecular Weight

213.17 g/mol

IUPAC Name

2-(4-fluoro-3-nitroanilino)acetamide

InChI

InChI=1S/C8H8FN3O3/c9-6-2-1-5(11-4-8(10)13)3-7(6)12(14)15/h1-3,11H,4H2,(H2,10,13)

InChI Key

XXEXYIYCLXMVBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC(=O)N)[N+](=O)[O-])F

Origin of Product

United States

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